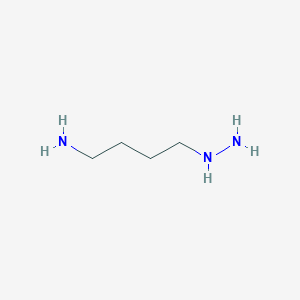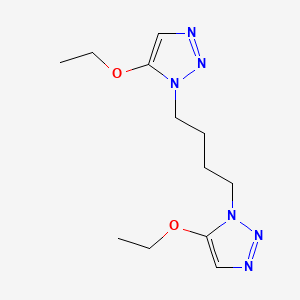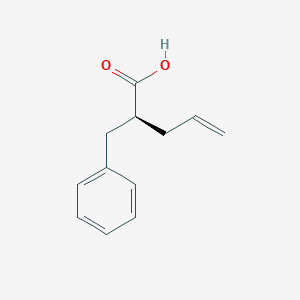![molecular formula C14H23NO3 B14358458 N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine CAS No. 92331-45-8](/img/structure/B14358458.png)
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group and a 3,4,5-trimethoxyphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect serotonin and dopamine receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
92331-45-8 |
|---|---|
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-6-15(7-2)10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
YLUSASPHATUCRU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)


